

# Comparative Analysis of Gene Expression Profiles Following DY131 Treatment

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## Compound of Interest

Compound Name: DY131

Cat. No.: B1241580

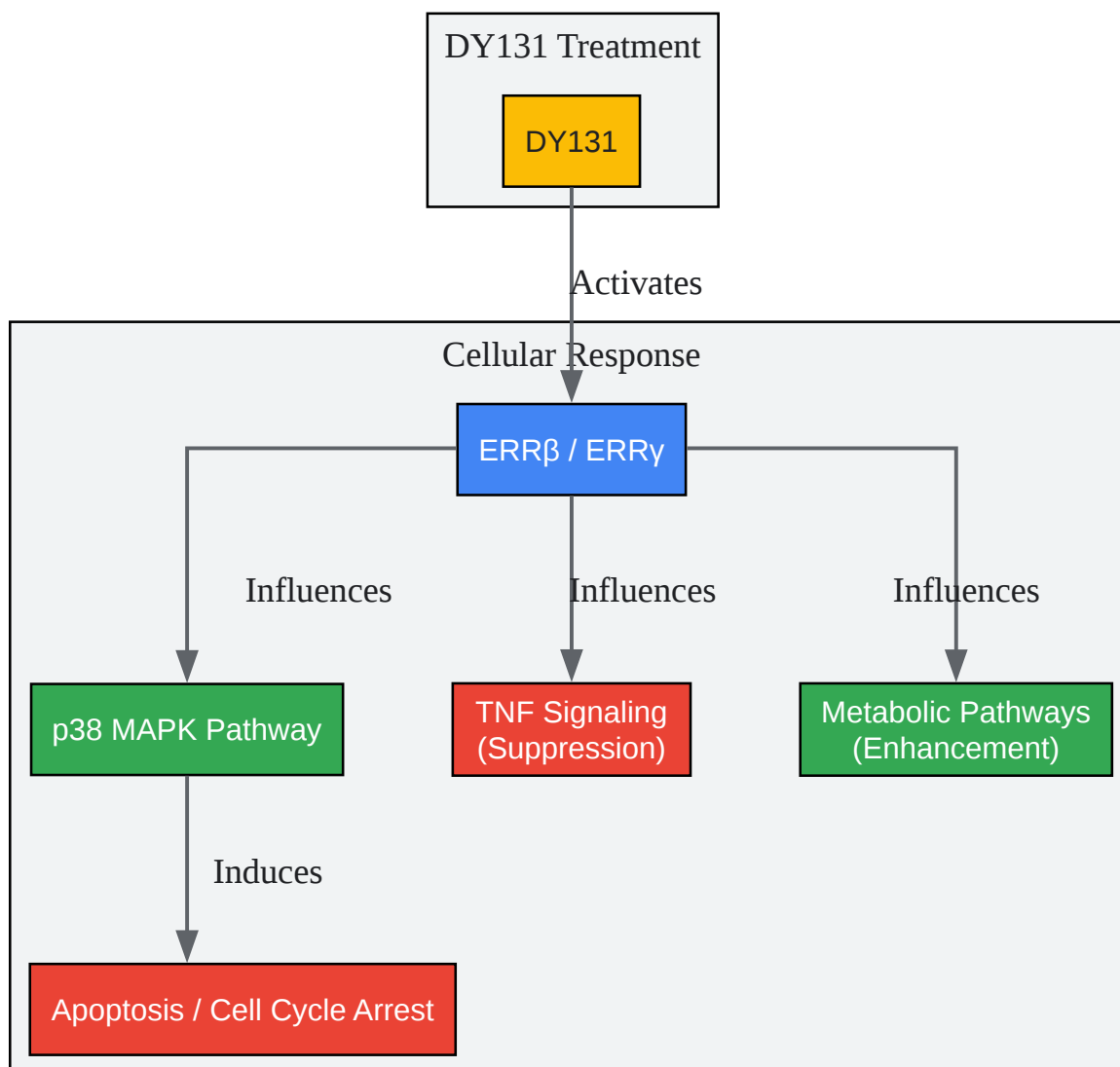
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This guide provides a comparative analysis of the gene expression profiles induced by **DY131**, a potent and selective agonist of Estrogen-Related Receptor  $\beta$  (ERR $\beta$ ) and ERR $\gamma$ .<sup>[1][2][3]</sup> The data presented herein is derived from transcriptomic studies, primarily focusing on the compound's effects in a lipopolysaccharide (LPS)-induced acute liver injury model, offering insights into its mechanism of action and therapeutic potential.

## Mechanism of Action of DY131

**DY131** selectively activates ERR $\beta$  and ERR $\gamma$ , nuclear receptors that play crucial roles in regulating cellular metabolism, inflammation, and apoptosis.<sup>[1][4]</sup> Unlike other compounds, it exhibits no significant activity on ERR $\alpha$  or the classical estrogen receptors (ER $\alpha$  and ER $\beta$ ).<sup>[1]</sup> In cancer cell lines, particularly breast cancer, **DY131** has been shown to inhibit cell growth by activating the p38 stress kinase pathway, leading to cell cycle arrest and apoptosis.<sup>[5]</sup> In models of acute inflammation, its therapeutic effects are linked to the suppression of pro-inflammatory signaling pathways, such as the TNF signaling cascade, and the enhancement of metabolic pathways.<sup>[4]</sup>



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**Figure 1:** Simplified signaling pathway of **DY131**.

## Comparative Gene Expression Analysis: **DY131** vs. **LPS-Induced Inflammation**

In a study investigating acute liver injury, mice were treated with **DY131** prior to a challenge with lipopolysaccharide (LPS), a potent inflammatory stimulus. Transcriptomic analysis (RNA-Seq) of liver tissue revealed that **DY131** treatment significantly reversed a substantial portion of the gene expression changes induced by LPS.[4]

## Summary of Differentially Expressed Genes (DEGs)

The following table summarizes the key findings from the comparative transcriptomic analysis between LPS-treated and **DY131** + LPS-treated groups.<sup>[4]</sup>

Gene Expression Profile	Key Enriched Pathways	Representative Genes	Implication of DY131 Treatment
Upregulated by LPS, Downregulated by DY131	TNF Signaling Pathway, Cytokine-cytokine Receptor Interaction, Apoptosis	TNF $\alpha$ , IL-6, IL-1 $\beta$ , Bax, Cleaved Caspase-3	Attenuation of pro-inflammatory and apoptotic responses.
Downregulated by LPS, Upregulated by DY131	Metabolic Pathways, Oxidative Phosphorylation	Genes involved in fatty acid and glucose metabolism	Restoration of metabolic homeostasis and cellular energy production.

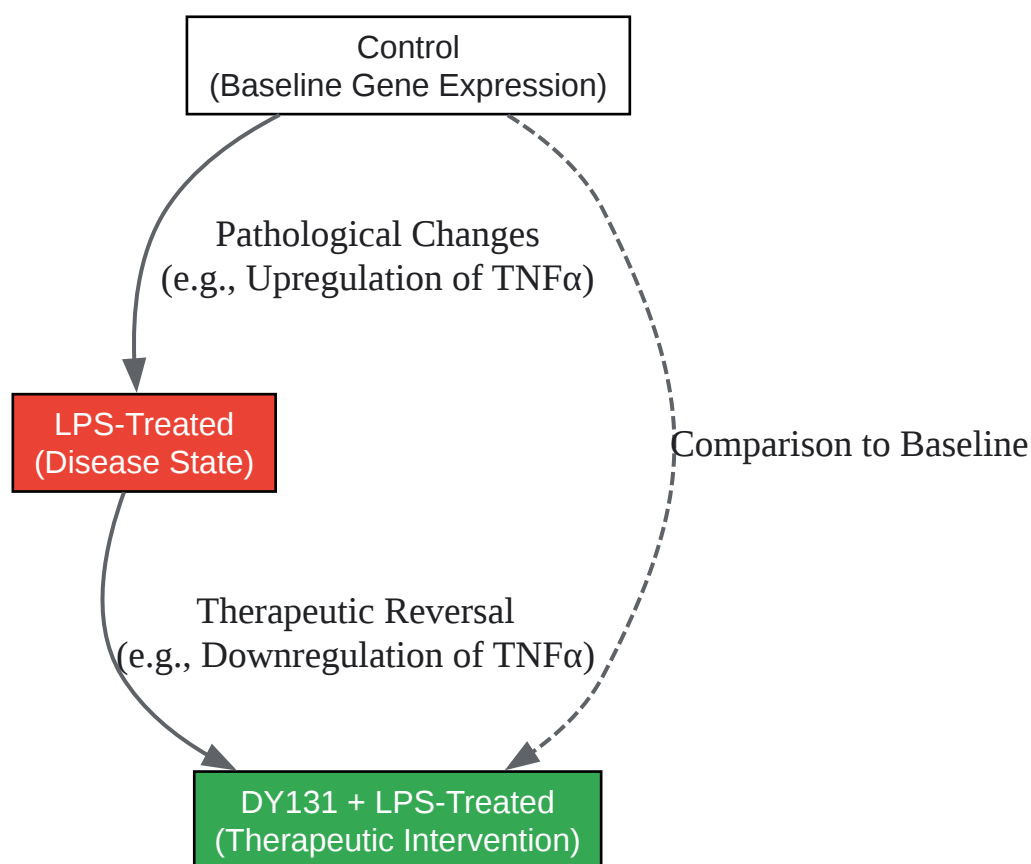
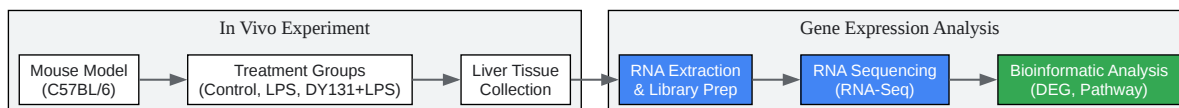
## Experimental Protocols

The following sections detail the methodologies employed for the comparative gene expression analysis.

### Animal Model and Treatment

- Animal Model: Male C57BL/6 mice were utilized for the in vivo study.<sup>[4]</sup>
- Treatment Groups:
  - Control Group: Received saline (vehicle).
  - **DY131** Group: Received only **DY131** to assess its baseline effects.
  - LPS Group: Received saline followed by an LPS challenge (10 mg/kg) to induce acute liver injury.

- **DY131 + LPS Group:** Pretreated with **DY131** (5 mg/kg/day) for 3 days via intraperitoneal injection prior to the LPS challenge.[4]
- **Sample Collection:** 24 hours after the LPS challenge, mice were euthanized, and liver tissues were collected for subsequent analysis.[4]



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## References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Estrogen-Related Receptor  $\gamma$  Agonist DY131 Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimitotic activity of DY131 and the estrogen-related receptor beta 2 (ERR $\beta$ 2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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